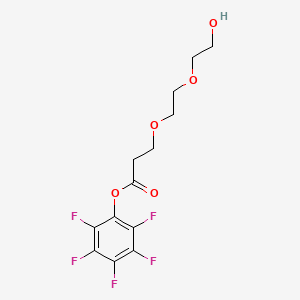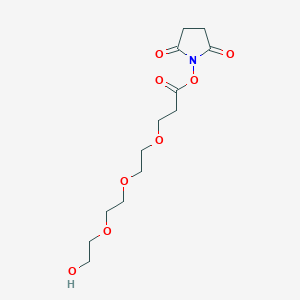![molecular formula C26H23FN8O B608067 N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 1807988-47-1](/img/structure/B608067.png)
N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a phenyl group, a fluorophenyl group, a morpholino group, and a triazine group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific information or an image of the compound’s structure, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzimidazole compounds are generally white or colorless solids that are highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Cancer Therapy
IITZ-01 as an Autophagy Inhibitor: IITZ-01 has been identified as a potent lysosomotropic autophagy inhibitor . It sensitizes cancer cells to TRAIL-induced apoptosis by upregulating DR5 and downregulating survivin through the ubiquitin-proteasome pathway . This property is particularly effective in renal, lung, and breast carcinoma cells, making it a promising candidate for cancer therapy.
Molecular Cancer Biology
Enhancing Apoptosis in Cancer Cells: Studies have shown that IITZ-01 can induce apoptosis in cancer cells by disrupting lysosomal function and mitochondrial membrane potential . This leads to the accumulation of autophagosomes and the inhibition of their degradation, culminating in cell death .
Pharmacology
Preclinical Development as Anticancer Therapeutic: IITZ-01 exhibits more than 10-fold potent autophagy inhibition compared to chloroquine, along with better cytotoxic action . Its efficacy in vivo suggests that it has potential for further preclinical development as an anticancer therapeutic .
Toxicology
Mitochondrial Damage and mROS Accumulation: The compound’s mechanism involves inducing mitochondrial damage and the accumulation of mitochondrial reactive oxygen species (mROS), which is crucial for the activation of the NLRP3 inflammasome . This could have implications for understanding the toxicological effects of IITZ-01 on cellular health.
Biochemistry
Lysosomal Dysfunction and Autophagy Flux: IITZ-01’s biochemical action includes causing lysosomal dysfunction and affecting autophagy flux . By impairing lysosomal function, it prevents the normal recycling process of damaged organelles and proteins, leading to cell death .
Medicine
Potential in Triple-Negative Breast Cancer: IITZ-01 has shown single-agent antitumor efficacy in triple-negative breast cancer both in vitro and in vivo . Its ability to inhibit autophagy and induce apoptosis makes it a compound of interest in the medical field, especially for difficult-to-treat cancers.
Mécanisme D'action
IITZ-01, also known as 4-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine or N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, is a potent autophagy inhibitor with single-agent anticancer activity .
Target of Action
The primary target of IITZ-01 is the autophagy pathway . It also targets the NLRP3 inflammasome .
Mode of Action
IITZ-01 acts as a potent autophagy inhibitor . It disrupts lysosomal functions, leading to the accumulation of autophagosomes and the inhibition of autophagosomal degradation . IITZ-01 also activates the NLRP3 inflammasome, which is dependent on mitochondrial damage and mROS accumulation .
Biochemical Pathways
IITZ-01 affects the autophagy pathway by inhibiting the degradation process within lysosomes . This results in the accumulation of autophagosomes within the cell . Additionally, IITZ-01 induces mitochondrial damage, leading to an increase in intracellular mROS, which can activate the NLRP3 inflammasome .
Pharmacokinetics
Its potent autophagy inhibition and cytotoxic action suggest that it may have favorable adme properties .
Result of Action
The action of IITZ-01 leads to the inhibition of autophagy and the activation of the NLRP3 inflammasome . This results in apoptosis through the mitochondria-mediated pathway . IITZ-01 has demonstrated potent antitumor action in vivo, particularly in triple-negative breast cancer .
Action Environment
The action of IITZ-01 can be influenced by the cellular environment. For instance, the compound’s lysosomotropic properties allow it to disrupt lysosomal functions . Additionally, the activation of the NLRP3 inflammasome by IITZ-01 is dependent on mitochondrial damage and mROS accumulation , which can be influenced by the cellular environment.
Orientations Futures
Propriétés
IUPAC Name |
4-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN8O/c27-18-7-11-20(12-8-18)29-25-32-24(33-26(34-25)35-13-15-36-16-14-35)28-19-9-5-17(6-10-19)23-30-21-3-1-2-4-22(21)31-23/h1-12H,13-16H2,(H,30,31)(H2,28,29,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEDDGLPNSLBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid](/img/structure/B608002.png)



